molecular formula C7H6BNO2S B12512336 Thieno[2,3-b]pyridin-5-ylboronic acid

Thieno[2,3-b]pyridin-5-ylboronic acid

Cat. No.: B12512336
M. Wt: 179.01 g/mol
InChI Key: BJBVFJLEMGKNBO-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-5-ylboronic acid is a heterocyclic compound that features a boronic acid functional group attached to a thieno[2,3-b]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-5-ylboronic acid typically involves the formation of the thieno[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of a thieno[2,3-b]pyridine precursor with a boronic ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridin-5-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridin-5-ylboronic acid in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to modulate G protein-coupled receptors (GPCRs) and inhibit enzymes such as tyrosyl DNA phosphodiesterase 1 and phospholipase C-δ1 . These interactions can lead to antiproliferative effects in cancer cells and other therapeutic outcomes.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[2,3-b]pyridin-5-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4,10-11H

InChI Key

BJBVFJLEMGKNBO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)SC=C2)(O)O

Origin of Product

United States

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